molecular formula C9H16FNO2 B13030717 Ethyl 4-amino-1-fluoro-cyclohexanecarboxylate

Ethyl 4-amino-1-fluoro-cyclohexanecarboxylate

Cat. No.: B13030717
M. Wt: 189.23 g/mol
InChI Key: XXMUQNLALLLNMF-UHFFFAOYSA-N
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Description

Ethyl 4-amino-1-fluoro-cyclohexanecarboxylate is an organic compound with a molecular formula of C9H16FNO2 It is a derivative of cyclohexanecarboxylic acid, where the carboxyl group is esterified with ethanol, and the cyclohexane ring is substituted with an amino group at the 4-position and a fluorine atom at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-1-fluoro-cyclohexanecarboxylate typically involves the following steps:

    Amination: The amino group can be introduced at the 4-position through a nucleophilic substitution reaction using an appropriate amine, such as ammonia or an alkylamine.

    Esterification: The carboxyl group of cyclohexanecarboxylic acid is esterified with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-1-fluoro-cyclohexanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group of the ester can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as halides or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide or thiourea in polar aprotic solvents.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or thiolated derivatives.

Scientific Research Applications

Ethyl 4-amino-1-fluoro-cyclohexanecarboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structural features make it suitable for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe for studying enzyme-substrate interactions and metabolic pathways involving fluorinated compounds.

Mechanism of Action

The mechanism of action of ethyl 4-amino-1-fluoro-cyclohexanecarboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atom can enhance the compound’s binding affinity and selectivity by participating in hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-amino-1-chloro-cyclohexanecarboxylate: Similar structure but with a chlorine atom instead of fluorine.

    Ethyl 4-amino-1-bromo-cyclohexanecarboxylate: Similar structure but with a bromine atom instead of fluorine.

    Ethyl 4-amino-1-iodo-cyclohexanecarboxylate: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

Ethyl 4-amino-1-fluoro-cyclohexanecarboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated analogs. The fluorine atom’s high electronegativity and small size can enhance the compound’s stability and bioavailability, making it a valuable scaffold in drug design and other applications.

Properties

Molecular Formula

C9H16FNO2

Molecular Weight

189.23 g/mol

IUPAC Name

ethyl 4-amino-1-fluorocyclohexane-1-carboxylate

InChI

InChI=1S/C9H16FNO2/c1-2-13-8(12)9(10)5-3-7(11)4-6-9/h7H,2-6,11H2,1H3

InChI Key

XXMUQNLALLLNMF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCC(CC1)N)F

Origin of Product

United States

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